

# An In-depth Technical Guide to Boc-C2-NH2 (N-Boc-ethylenediamine)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Boc-C2-NH2*

Cat. No.: *B091818*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of **Boc-C2-NH2**, a critical building block in organic synthesis and pharmaceutical development.

## Core Compound Identity

**Boc-C2-NH2**, chemically known as tert-butyl (2-aminoethyl)carbamate or N-Boc-ethylenediamine, is a mono-protected form of ethylenediamine.[\[1\]](#) The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the amine functionalities allows for selective reactions at the free primary amine, making it a versatile reagent in the synthesis of complex molecules, including peptides, pharmaceuticals, and PROTAC linkers.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Quantitative Data Summary

The key physicochemical properties of **Boc-C2-NH2** are summarized in the table below for easy reference and comparison.

| Property           | Value                                                                                                                    |
|--------------------|--------------------------------------------------------------------------------------------------------------------------|
| CAS Number         | 57260-73-8 <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>                                                   |
| Molecular Formula  | C <sub>7</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Weight   | 160.21 g/mol <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>                                                 |
| Density            | 1.012 g/mL at 20 °C <a href="#">[4]</a>                                                                                  |
| Boiling Point      | 72-80 °C at 0.1 mmHg <a href="#">[4]</a>                                                                                 |
| Flash Point        | >230 °F (>110 °C) <a href="#">[4]</a>                                                                                    |
| Refractive Index   | n <sub>20/D</sub> 1.458 <a href="#">[4]</a>                                                                              |
| Solubility         | Miscible with methanol and chloroform; slightly miscible with water. <a href="#">[4]</a>                                 |
| Storage Conditions | Store at 2-8°C under an inert atmosphere. <a href="#">[2]</a>                                                            |

## Experimental Protocols

Detailed methodologies for the synthesis and characterization of **Boc-C<sub>2</sub>-NH<sub>2</sub>** are provided below. These protocols are based on established laboratory procedures.

### 1. Synthesis of N-Boc-ethylenediamine

This protocol describes a common method for the synthesis of N-Boc-ethylenediamine from ethylenediamine and di-tert-butyl dicarbonate (Boc<sub>2</sub>O).

- Materials:

- Ethylenediamine
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- 1,4-Dioxane
- Dichloromethane (DCM)

- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate
- Round bottom flask, magnetic stirrer, addition funnel, rotary evaporator.
- Procedure:
  - In a round bottom flask, dissolve ethylenediamine in 1,4-dioxane.
  - Cool the solution in an ice bath with vigorous stirring.
  - Dissolve Boc<sub>2</sub>O in 1,4-dioxane and add it dropwise to the ethylenediamine solution over a period of 1-2 hours, ensuring the temperature remains low.
  - After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
  - Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the 1,4-dioxane.
  - Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

## 2. Purification by Column Chromatography

The crude N-Boc-ethylenediamine can be purified using silica gel column chromatography.

- Materials:
  - Crude N-Boc-ethylenediamine
  - Silica gel (60-120 mesh)

- Eluent: 5-10% Methanol in Chloroform
- Chromatography column, collection tubes.
- Procedure:
  - Prepare a slurry of silica gel in the eluent and pack the chromatography column.
  - Dissolve the crude product in a minimum amount of the eluent and load it onto the column.
  - Elute the column with the 5-10% methanol in chloroform mixture.
  - Collect fractions and monitor them by Thin-Layer Chromatography (TLC).
  - Combine the fractions containing the pure product and concentrate them using a rotary evaporator to obtain purified N-Boc-ethylenediamine.

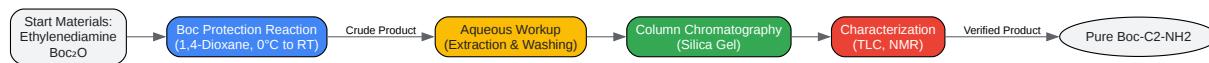
### 3. Characterization by Thin-Layer Chromatography (TLC)

TLC is used to monitor the reaction progress and to check the purity of the final product.

- Materials:
  - TLC plates (silica gel)
  - Mobile Phase: 10% Methanol in Chloroform
  - Developing chamber
  - Ninhydrin stain or potassium permanganate stain
  - Heat gun or hot plate
- Procedure:
  - Spot the TLC plate with the starting material (ethylenediamine) and the synthesized product.
  - Place the plate in a developing chamber containing the mobile phase.

- Allow the solvent front to travel up the plate.
- Remove the plate, mark the solvent front, and dry it.
- Visualize the spots by staining with ninhydrin (which reacts with primary amines) or potassium permanganate and heating.
- The purified Boc-ethylenediamine should appear as a single spot, distinct from the starting material.

#### 4. Characterization by $^1\text{H}$ NMR Spectroscopy


Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.

- Procedure:

- Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{D}_2\text{O}$ ).
- Acquire the  $^1\text{H}$  NMR spectrum.
- The spectrum of Boc-ethylenediamine is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm) and the two methylene groups of the ethylenediamine backbone.
- A  $\text{D}_2\text{O}$  exchange experiment can be performed to confirm the presence of the primary amine group; the signal corresponding to the  $-\text{NH}_2$  protons will disappear upon addition of  $\text{D}_2\text{O}$ .

## Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-Boc-ethylenediamine.



[Click to download full resolution via product page](#)

Caption: Synthesis and purification workflow for **Boc-C2-NH2**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]
- 2. N-Boc-ethylenediamine | 57260-73-8 | FB18943 | Biosynth [biosynth.com]
- 3. chemscene.com [chemscene.com]
- 4. chembk.com [chembk.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Boc-C2-NH2 (N-Boc-ethylenediamine)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b091818#boc-c2-nh2-molecular-weight-and-formula\]](https://www.benchchem.com/product/b091818#boc-c2-nh2-molecular-weight-and-formula)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)